N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
The compound N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzo[d]oxazole core linked to a 1-methylindole moiety via a hydroxyethyl chain. Its structural complexity arises from the integration of multiple heterocyclic systems, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-21-11-14(13-5-3-4-6-15(13)21)17(23)10-20-28(25,26)12-7-8-18-16(9-12)22(2)19(24)27-18/h3-9,11,17,20,23H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYVOZOEOXSFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects :
- Anticancer Activity : Research indicates that the compound exhibits antiproliferative effects against various cancer cell lines. Its structure allows it to interact with specific cellular targets, potentially inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The sulfonamide group contributes to its antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown effectiveness against a range of bacterial pathogens .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Biological Studies
The compound is utilized in various biological assays:
- Enzyme Inhibition Studies : Its unique structure allows it to serve as an inhibitor for specific enzymes involved in disease processes, providing insights into enzyme kinetics and inhibition mechanisms .
- Receptor Binding Studies : Investigations into how this compound interacts with cellular receptors can reveal its potential role in modulating physiological responses, particularly in neuropharmacology .
Case Studies
Several studies highlight the applications of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against human tumor cell lines, demonstrating significant antiproliferative activity with IC50 values in the nanomolar range .
- Antimicrobial Efficacy : Research conducted on various strains of bacteria showed that this compound could inhibit bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development .
- Inflammation Model Studies : Experimental models assessing inflammation indicated that treatment with this compound resulted in reduced markers of inflammation, supporting its use in therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their distinguishing features:
Implications of Structural Variations
- Saturation effects : The tetrahydroindole system in may enhance conformational flexibility, impacting binding to planar binding pockets (e.g., bromodomains) .
- Electron-withdrawing groups : Chlorine substituents () could improve membrane permeability and target affinity via hydrophobic interactions .
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of approximately 358.39 g/mol. The compound features a sulfonamide functional group and an oxazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₄S |
| Molecular Weight | 358.39 g/mol |
| CAS Number | 2034539-74-5 |
| Structure | Chemical Structure |
Anticancer Properties
Research indicates that compounds containing the oxazole ring exhibit significant anticancer activity. For instance, derivatives of oxazole have been shown to inhibit tumor growth by interfering with cellular proliferation pathways and inducing apoptosis in cancer cells. A study highlighted the synthesis of oxazole derivatives that demonstrated potent activity against various cancer cell lines, suggesting that this compound may similarly possess anticancer properties due to its structural characteristics .
Antimicrobial Activity
The sulfonamide moiety in this compound is known for its antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate synthesis. This mechanism suggests potential applications in treating bacterial infections .
Anti-inflammatory Effects
Compounds similar to this compound have also been studied for their anti-inflammatory effects. The indole structure is associated with modulation of inflammatory pathways, potentially making this compound useful in managing conditions characterized by chronic inflammation .
Molecular Mechanisms
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation and survival.
- Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways related to inflammation and cancer.
- Gene Expression Modulation : By affecting transcription factors or signaling cascades, the compound could alter gene expression profiles associated with disease progression.
Case Studies
A notable study investigated the effects of oxazole derivatives on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis. The findings suggest that structurally similar compounds could yield comparable results in clinical settings .
Q & A
Q. What in vitro assays validate the compound’s proposed mechanism of action (e.g., apoptosis induction)?
- Methodology :
- Flow cytometry : Annexin V/PI staining to quantify apoptotic cells.
- Western blotting : Measure cleavage of caspases-3/7 and PARP.
- Mitochondrial membrane potential : Use JC-1 dye to assess ΔΨm collapse .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Condition Range | Optimal Value | Yield Improvement | Reference |
|---|---|---|---|---|
| Coupling Agent | EDCI, DCC, HATU | HATU | +15% | |
| Reaction Temp (°C) | 25 (rt) vs. 80 (reflux) | 80 | +22% | |
| Base | DMAP, Pyridine, Et₃N | DMAP | +10% |
Q. Table 2. Biological Activity Across Cell Lines
| Cell Line | IC₅₀ (μM) | Assay Type | Key Off-Targets Identified |
|---|---|---|---|
| HEK293 | 0.45 | MTT | MET, VEGFR2 |
| HepG2 | 1.2 | ATP-Lite | FGFR1, PDGFRα |
| A549 | 3.8 | Colony Formation | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
